N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Brand Name: Vulcanchem
CAS No.: 304893-86-5
VCID: VC5454343
InChI: InChI=1S/C22H18BrN3O/c23-17-7-5-6-16(14-17)15-24-25-22(27)12-13-26-20-10-3-1-8-18(20)19-9-2-4-11-21(19)26/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)Br
Molecular Formula: C22H18BrN3O
Molecular Weight: 420.31

N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide

CAS No.: 304893-86-5

Cat. No.: VC5454343

Molecular Formula: C22H18BrN3O

Molecular Weight: 420.31

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide - 304893-86-5

Specification

CAS No. 304893-86-5
Molecular Formula C22H18BrN3O
Molecular Weight 420.31
IUPAC Name N-[(E)-(3-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide
Standard InChI InChI=1S/C22H18BrN3O/c23-17-7-5-6-16(14-17)15-24-25-22(27)12-13-26-20-10-3-1-8-18(20)19-9-2-4-11-21(19)26/h1-11,14-15H,12-13H2,(H,25,27)/b24-15+
Standard InChI Key DXCJTHFGQUESIC-BUVRLJJBSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is C22H18BrN3O, with a molecular weight of 420.3 g/mol. Its IUPAC name reflects the E-configuration of the imine bond formed between the 3-bromobenzaldehyde and the propanehydrazide group. The carbazole system consists of two fused benzene rings and a pyrrole-like nitrogen, contributing to its planar structure and π-conjugation .

Key Structural Features:

  • Carbazole Core: The 9H-carbazol-9-yl group provides a heteroaromatic system capable of π-π stacking and charge-transfer interactions.

  • 3-Bromophenyl Substituent: The bromine atom at the meta position introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

  • Hydrazide Linker: The -NH-N=C- group enables hydrogen bonding and coordination with metal ions, making it useful in catalysis and bioactivity .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC22H18BrN3O
Molecular Weight420.3 g/mol
IUPAC NameN-[(E)-(3-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide
logP (Predicted)~4.8–5.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a condensation reaction between 3-bromobenzaldehyde and 3-(9H-carbazol-9-yl)propanehydrazide. The reaction typically proceeds under acidic conditions (e.g., acetic acid) in ethanol or methanol, yielding the imine-linked product. Purification is achieved through recrystallization or column chromatography .

Reaction Scheme:

3-Bromobenzaldehyde+3-(9H-Carbazol-9-yl)propanehydrazideAcOH, EtOHN’-[(E)-(3-Bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide+H2O\text{3-Bromobenzaldehyde} + \text{3-(9H-Carbazol-9-yl)propanehydrazide} \xrightarrow{\text{AcOH, EtOH}} \text{N'-[(E)-(3-Bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide} + \text{H}_2\text{O}

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons in the carbazole ring appear as multiplet signals between δ 7.2–8.5 ppm. The imine proton (-CH=N-) resonates as a singlet near δ 8.3 ppm, while the hydrazide NH proton appears at δ 10.1–10.5 ppm .

    • ¹³C NMR: The carbonyl carbon (C=O) is observed at ~167 ppm, and the imine carbon (C=N) at ~150 ppm .

  • IR Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm the hydrazide and imine functionalities.

Chemical Reactivity and Functionalization

The compound participates in diverse reactions:

  • Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions.

  • Reduction: The imine bond can be reduced to an amine using NaBH4 or catalytic hydrogenation.

  • Coordination Chemistry: The hydrazide group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Zn(II) .

Table 2: Reactivity Overview

Reaction TypeConditionsProduct
SubstitutionK2CO3, DMF, 80°C3-Aminophenyl derivative
ReductionNaBH4, MeOH, RTAmine-linked carbazole hydrazide
Metal CoordinationCuCl2, EtOH, refluxCu(II) complex

Research Applications

Medicinal Chemistry

Carbazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration. Preliminary studies on analogous compounds suggest inhibition of topoisomerase II and tubulin polymerization .

Materials Science

The carbazole moiety’s fluorescence and hole-transport properties make this compound a candidate for organic light-emitting diodes (OLEDs). Its electron-deficient bromophenyl group may improve charge injection in photovoltaic devices .

Comparative Analysis with Analogous Compounds

Substituent Effects

  • 3-Bromo vs. 4-Bromo Derivatives: Meta-substitution (3-bromo) reduces symmetry compared to para-substitution (4-bromo), altering crystal packing and solubility.

  • Bromine vs. Methoxy Groups: Bromine’s electron-withdrawing effect contrasts with methoxy’s electron-donating nature, impacting redox potentials and bioactivity .

Table 3: Property Comparison

CompoundlogPλmax (nm)Anticancer IC50 (μM)
3-Bromo derivative4.935012.4
4-Methoxy derivative 4.234018.9
3-Nitro derivative 5.13658.7

Future Directions

  • Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial activity.

  • Device Integration: Test performance in OLED prototypes and organic photovoltaics.

  • Computational Modeling: Predict binding modes with biological targets (e.g., kinases) using molecular docking.

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